molecular formula C19H21ClN2O2 B11392663 1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B11392663
M. Wt: 344.8 g/mol
InChI Key: UCVZFDNYNKJDMD-UHFFFAOYSA-N
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Description

1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzodiazole core linked to a chlorophenoxypropyl group

Preparation Methods

The synthesis of 1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps. One common synthetic route starts with the preparation of the chlorophenoxypropyl intermediate, which is then reacted with a benzodiazole derivative under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include:

  • 1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol
  • 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
  • 1-[3-(4-chlorophenoxy)propyl]-1H-imidazole

Compared to these compounds, 1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol may exhibit unique properties due to the presence of the benzodiazole core, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

1-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C19H21ClN2O2/c1-2-18(23)19-21-16-6-3-4-7-17(16)22(19)12-5-13-24-15-10-8-14(20)9-11-15/h3-4,6-11,18,23H,2,5,12-13H2,1H3

InChI Key

UCVZFDNYNKJDMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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